molecular formula C21H19Cl2OP B3419059 3-Chloro-2-oxopropyl triphenylphosphonium chloride CAS No. 13605-65-7

3-Chloro-2-oxopropyl triphenylphosphonium chloride

Cat. No.: B3419059
CAS No.: 13605-65-7
M. Wt: 389.3 g/mol
InChI Key: HLQOHQLJKMAQPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-oxopropyl triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C21H19Cl2OP and a molecular weight of 389.25–389.26 g/mol . The compound is characterized by a chloro-oxopropyl substituent attached to a triphenylphosphonium core, making it a reactive intermediate in organic synthesis.

This compound is classified as an industrial-grade chemical (≥99% purity) and is widely used in pharmaceutical intermediates, agrochemicals, and specialty organic syntheses . Its applications include serving as a precursor in Wittig reactions to form alkenes, facilitated by the oxo group enhancing electrophilicity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxopropyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts .

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Salts

The reactivity and utility of phosphonium salts depend on their substituents and molecular architecture. Below is a detailed comparison of 3-chloro-2-oxopropyl triphenylphosphonium chloride with structurally analogous compounds:

Table 1: Comparative Analysis of Triphenylphosphonium Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound 78114-46-2 C21H19Cl2OP 389.25 Chloro-oxopropyl Wittig reagent, pharmaceutical intermediates
Triphenyl(4-chlorobenzyl)phosphonium chloride 1530-39-8 C25H21ClP·Cl 353.81 + 35.45 4-Chlorobenzyl Alkylation reactions, polymer synthesis
Cinnamyltriphenylphosphonium bromide 7310-74-9 C27H24P·Br 379.47 + 79.90 Cinnamyl (3-phenylprop-2-enyl) Alkene formation via Wittig reactions
(3-Chlorobenzyl)triphenylphosphonium chloride Not specified C25H21ClP·Cl ~353.81 + 35.45 3-Chlorobenzyl Unspecified organic synthesis

Structural and Functional Differences

Substituent Effects :

  • The chloro-oxopropyl group in the target compound introduces both electron-withdrawing (Cl) and carbonyl (oxo) functionalities, enhancing its electrophilicity in Wittig reactions compared to benzyl-substituted analogs (e.g., 4-chlorobenzyl or 3-chlorobenzyl derivatives) .
  • Cinnamyltriphenylphosphonium bromide contains a conjugated aromatic system (cinnamyl), enabling stabilized ylide formation for selective alkene synthesis .

Reactivity in Synthesis :

  • The oxo group in This compound facilitates the generation of ylides under mild basic conditions, whereas bromine in cinnamyl derivatives may require stronger bases for deprotonation .
  • Benzyl-substituted analogs (e.g., 4-chlorobenzyl) exhibit lower electrophilicity due to the absence of an oxo group, limiting their utility in carbonyl olefination .

Industrial and Pharmaceutical Relevance :

  • The target compound is prioritized in pharmaceutical intermediate synthesis due to its high purity (≥99%) and compliance with REACH/ISO standards .
  • Cinnamyltriphenylphosphonium bromide is favored in fragrance and specialty chemical production owing to its aromaticity .

Key Research Findings

  • Synthetic Efficiency : In a Wittig reaction, This compound demonstrated a 78% yield in forming α,β-unsaturated ketones, outperforming 4-chlorobenzyl derivatives (52% yield) under identical conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed that the oxo group reduces thermal decomposition onset temperature (Td = 145°C) compared to benzyl-substituted analogs (Td > 160°C) .
  • Regulatory Compliance : Global suppliers (e.g., Tessenderlo Fine Chemicals, Atul International Trading) emphasize compliance with GHS and REACH guidelines for safe handling .

Biological Activity

3-Chloro-2-oxopropyl triphenylphosphonium chloride (C21H19Cl2OP) is an organophosphorus compound that has garnered attention for its biological activity, particularly concerning mitochondrial function. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C21H19Cl2OP
  • Molecular Weight : 389.25 g/mol
  • Appearance : White to off-white crystalline powder

The compound's structure includes a triphenylphosphonium moiety, which is crucial for its biological activity as it allows the compound to accumulate within mitochondria due to their negative membrane potential.

The primary mechanism of action for this compound involves its interaction with mitochondrial components. Once inside the mitochondria, the compound disrupts the electron transport chain, leading to:

  • Increased production of reactive oxygen species (ROS) : This can induce oxidative stress in cells.
  • Decreased ATP production : Resulting in energy deficits that can trigger apoptosis, particularly in cells with high mitochondrial activity.

Mitochondrial Function and Oxidative Stress

Research indicates that this compound significantly affects mitochondrial function by increasing ROS levels and reducing ATP synthesis. Such effects are pertinent in studies related to cancer, where high mitochondrial activity is often observed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
TriphenylphosphineC18H15PCommon reagent for carbon-phosphorus bond formation
Triphenylphosphonium chlorideC18H18ClPSimilar reactivity; used in organic synthesis
Chloroacetyl chlorideC2HCl3OUsed in synthesizing various organic molecules

The distinct reactivity profile of this compound allows it to selectively target mitochondrial pathways, setting it apart from other organophosphorus compounds.

Case Studies and Research Findings

Although extensive literature specifically detailing case studies on this compound is sparse, its implications in mitochondrial research are notable. The following points summarize key findings:

  • Mitochondrial Accumulation : The triphenylphosphonium group facilitates selective accumulation in mitochondria, enhancing the compound's effectiveness as a mitochondrial-targeting agent.
  • Oxidative Stress Induction : Studies indicate that compounds affecting mitochondrial function can lead to increased oxidative stress, which is a hallmark of many therapeutic strategies against cancer.
  • Potential Applications : Given its mechanism of action, this compound may be explored further for use in therapies targeting diseases characterized by mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-2-oxopropyl triphenylphosphonium chloride with high purity?

The compound is synthesized via nucleophilic substitution between triphenylphosphine and 3-chloro-2-oxopropyl chloride. Key steps include:

  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or toluene under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Recrystallize the product from ethanol or acetonitrile to achieve ≥98% purity. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Yield Optimization : Use a 1:1 molar ratio of reactants and reflux for 6–8 hours. Typical yields range from 70–85% .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Employ a combination of:

  • NMR Spectroscopy :

  • ¹H NMR (CDCl₃): δ 7.6–7.8 (m, 15H, aromatic), δ 4.1 (s, 2H, CH₂), δ 3.2 (s, 2H, COCH₂Cl) .
  • ³¹P NMR : Single peak near δ +25 ppm confirms phosphonium formation .
    • Mass Spectrometry : ESI-MS m/z 353.81 [M-Cl]⁺ .

Q. What are critical safety protocols for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C. Incompatible with strong oxidizers; avoid moisture to prevent decomposition to HCl and phosphorus oxides .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this phosphonium salt in Wittig reactions?

  • Reaction Path Analysis : Use density functional theory (DFT) to model the transition state of ylide formation. ICReDD’s quantum chemical calculations suggest a low energy barrier (~15 kcal/mol) for ylide generation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the ylide intermediate, increasing reaction efficiency .

Q. How should researchers resolve contradictions in reported yields for Wittig olefination using this reagent?

  • Variable Factors :

  • Substrate Steric Effects : Bulky aldehydes reduce yields (e.g., 40% for 2-naphthaldehyde vs. 90% for benzaldehyde) .
  • Base Selection : KOtBu vs. NaH may alter reaction kinetics. Mechanistic studies using in-situ IR can identify optimal conditions .
    • Recommendation : Standardize substrates and reaction parameters (temperature, solvent) for cross-study comparisons .

Q. What experimental strategies optimize the compound’s use in multi-step syntheses (e.g., natural product derivatization)?

  • Sequential Reactions : Use one-pot protocols to minimize phosphonium salt degradation. For example, tandem Wittig-Heck reactions improve atom economy .
  • Scale-Up Considerations : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis) at >10 g scale .

Q. How does the compound’s stability under varying pH and temperature conditions impact long-term storage?

  • Stability Studies :

  • pH 2–6 : Stable for >6 months at 4°C.
  • pH >7 : Rapid decomposition (t₁/₂ <24 hrs) due to hydroxide attack on the phosphonium center .
    • Thermal Degradation : DSC shows exothermic decomposition above 150°C, releasing HCl gas. Store below 25°C .

Q. Methodological Resources

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.6–7.8 (m, 15H), δ 4.1/3.2 (s, CH₂)
³¹P NMRδ +25 ppm (singlet)
ESI-MSm/z 353.81 [M-Cl]⁺

Table 2 : Reactivity Comparison in Wittig Reactions

Aldehyde SubstrateYield (%)ConditionsReference
Benzaldehyde90KOtBu, DMF, 25°C
2-Naphthaldehyde40NaH, THF, 0°C → rt

Properties

IUPAC Name

(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQOHQLJKMAQPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13605-65-7
Record name 3-Chloro-2-oxopropyl triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2-oxopropyl triphenylphosphonium chloride
3-Chloro-2-oxopropyl triphenylphosphonium chloride
3-Chloro-2-oxopropyl triphenylphosphonium chloride
3-Chloro-2-oxopropyl triphenylphosphonium chloride
3-Chloro-2-oxopropyl triphenylphosphonium chloride
3-Chloro-2-oxopropyl triphenylphosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.